REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].Br[CH:6]1[CH2:11][CH:10]([CH3:12])[CH2:9][CH2:8][C:7]1=O>C(O)C>[NH2:1][C:2]1[S:3][C:6]2[CH2:11][CH:10]([CH3:12])[CH2:9][CH2:8][C:7]=2[N:4]=1
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1C(CCC(C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 75 minutes
|
Duration
|
75 min
|
Type
|
FILTRATION
|
Details
|
the crude product recovered as the hydrobromide salt by filtration
|
Type
|
DISSOLUTION
|
Details
|
The crude salt was dissolved in warm water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to precipitate the free base as an oil, which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)CCC(C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |